molecular formula C5H12N2O3 B8544728 N-Hydroxy-3,3-dimethoxypropionamidine

N-Hydroxy-3,3-dimethoxypropionamidine

Cat. No.: B8544728
M. Wt: 148.16 g/mol
InChI Key: ZQRTXHSHQACUDW-UHFFFAOYSA-N
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Description

N-Hydroxy-3,3-dimethyl-2,6-diarylpiperidin-4-one thiosemicarbazones are a class of heterocyclic compounds synthesized through a four-step process involving condensation, cyclization, oxidation, and thiosemicarbazone formation . These compounds are characterized by a piperidin-4-one core substituted with hydroxylamine and thiosemicarbazide functional groups, as well as aryl rings bearing diverse substituents (e.g., -Cl, -F, -CH₃, -OCH₃). Their chair conformation, confirmed via NMR and crystallographic analysis (Fig. 1, 2), is critical for stability and biological interactions .

These derivatives exhibit broad-spectrum antimicrobial activity, targeting both gram-positive and gram-negative bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Aspergillus flavus, Microsporum gypsuem) . Their bioactivity is attributed to the synergistic effects of electron-withdrawing substituents and the thiosemicarbazone moiety, which enhance binding to microbial targets .

Properties

Molecular Formula

C5H12N2O3

Molecular Weight

148.16 g/mol

IUPAC Name

N'-hydroxy-3,3-dimethoxypropanimidamide

InChI

InChI=1S/C5H12N2O3/c1-9-5(10-2)3-4(6)7-8/h5,8H,3H2,1-2H3,(H2,6,7)

InChI Key

ZQRTXHSHQACUDW-UHFFFAOYSA-N

Canonical SMILES

COC(CC(=NO)N)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The antimicrobial efficacy and structural features of N-Hydroxy-3,3-dimethyl-2,6-diarylpiperidin-4-one thiosemicarbazones (compounds 28–32 ) were compared against each other and standard drugs (Table 1, 2). Key findings include:

Structural and Functional Group Variations

  • Electron-Withdrawing Groups (Cl, F):

    • Compound 31 (para-Cl on both aryl rings) showed the highest antibacterial activity, with inhibition zones comparable to ciprofloxacin against Staphylococcus aureus (24 mm vs. 25 mm) and Salmonella typhii (21 mm vs. 22 mm) . It also exhibited strong antifungal activity against Aspergillus flavus (18 mm) and Microsporum gypsuem (20 mm), surpassing fluconazole (20 mm) in some cases .
    • Compound 32 (para-F on both aryl rings) demonstrated superior activity against Staphylococcus aureus (26 mm) and Microsporum gypsuem (22 mm) .
  • Electron-Donating Groups (CH₃, OCH₃):

    • Compounds with -CH₃ or -OCH₃ substituents (e.g., 28 , 29 ) displayed modest activity, with inhibition zones 15–20% smaller than those of 31 and 32 .

Mechanism of Action

The thiosemicarbazone moiety facilitates chelation of metal ions in microbial enzymes, disrupting metabolic pathways . Electron-withdrawing groups enhance this effect by increasing electrophilicity, improving target binding . In contrast, electron-donating groups reduce polarity, diminishing efficacy.

Concentration-Dependent Activity

All compounds showed reduced activity upon dilution. For example, 31 ’s inhibition zone against Aspergillus flavus decreased from 18 mm to 12 mm at half concentration, highlighting its dose-dependent effects .

Conformational Stability

The chair conformation of the piperidinone ring (Fig. 1, 2) ensures optimal spatial arrangement for interactions with bacterial cell walls or fungal membranes. This structural rigidity distinguishes these compounds from flexible analogs like 3-alkyl-2,6-diarylpiperidin-4-ones, which show lower activity .

Data Tables

Table 1: Antibacterial Activity of Compounds 28–32 vs. Ciprofloxacin

Organism Ciprofloxacin (mm) 31 (mm) 32 (mm) 28 (mm)
Staphylococcus aureus 25 24 26 18
Escherichia coli 24 12 14 10
Salmonella typhii 22 21 19 16

Table 2: Antifungal Activity of Compounds 28–32 vs. Fluconazole

Fungus Fluconazole (mm) 31 (mm) 32 (mm) 29 (mm)
Aspergillus flavus 20 18 16 12
Microsporum gypsuem 20 20 22 14

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